(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

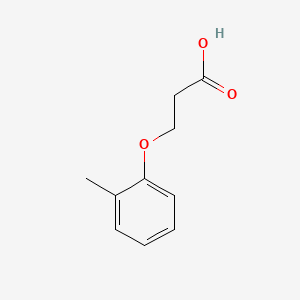

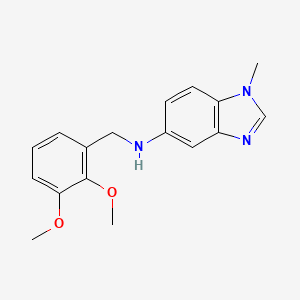

“(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C10H12O3 . It is a natural product found in Pleurotus pulmonarius . The molecular weight of this compound is 180.20 g/mol .

Molecular Structure Analysis

The molecular structure of “(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” can be represented by the InChI string: InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3 . This compound has one undefined atom stereocenter .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” include a molecular weight of 180.20 g/mol, a computed XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 180.078644241 g/mol . The topological polar surface area is 46.5 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The condensation reaction between 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol and 2-hydroxybenzaldehyde in methanol led to a compound exhibiting disorder in the crystal structure and forming infinite chains through C—H⋯O and O—H⋯π interactions (Rivera et al., 2022).

- A study on the synthesis and antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed their lower biological activity compared to certain beta blockers, emphasizing their intermediate role in producing biologically active compounds (Čižmáriková et al., 2020).

Antimicrobial and Antioxidant Properties

- Novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone showed antimicrobial activity, underlining the potential of such derivatives in medical applications (Nagamani et al., 2018).

Environmental and Biological Metabolism

- The hyper lignin-degrading fungus Phanerochaete sordida YK-624 metabolizes bisphenol A to less toxic methylated metabolites under non-ligninolytic conditions, demonstrating a potential pathway for environmental detoxification (Wang et al., 2013).

Catalysts and Chemical Reactions

- The asymmetric hydrogenation of alpha-hydroxy aromatic ketones, including 1-hydroxy-2-propanone, catalyzed by a specific complex, results in high enantioselectivity, indicating the importance of such catalysts in producing optically active compounds (Ohkuma et al., 2007).

Potential Anticancer Activity

- A study on the wood of Millettia leucantha led to the isolation of a new phenolic compound with strong cytotoxicity against tumor cell lines, suggesting its potential in anticancer research (Rayanil et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 1-Propanone, 1-(4-methoxyphenyl)-, indicates that it is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid contact with skin and eyes . In case of contact, wash thoroughly with soap and water .

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTROJNGJJKJMDO-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2587792.png)

![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2587797.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2587801.png)

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2587808.png)